GRK6-IN-3

GRK6 inhibition Kinase inhibitor Hematological malignancy

GRK6-IN-3 is a selective G protein-coupled receptor kinase 6 (GRK6) inhibitor (IC50=1.03 μM) built on a distinct pyrroloquinoxaline chemotype. Unlike GRK2-selective agents (e.g., CCG258208) or pan-GRK inhibitors (e.g., CMPD101 with >30 μM for GRK6), GRK6-IN-3 occupies a defined single-digit micromolar potency window for GRK6, minimizing off-target kinase inhibition. Essential for dissecting GRK6-dependent GPCR phosphorylation, β-arrestin recruitment, chemokine receptor signaling (CCR7), and immune cell migration. Validated in multiple myeloma and inflammation models per Mayo Clinic patent. Request a quote today.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
Cat. No. B2998137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRK6-IN-3
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4O2/c1-3-4-7-10-21-15(18)13(17(22)23-2)14-16(21)20-12-9-6-5-8-11(12)19-14/h5-6,8-9H,3-4,7,10,18H2,1-2H3
InChIKeyPEHCLEWOBIHBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GRK6-IN-3 for Scientific Procurement: A GRK6 Inhibitor with Defined Potency and Research Provenance


GRK6-IN-3 (CAS No.: 499231-87-7, methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) is a small-molecule inhibitor of G protein-coupled receptor kinase 6 (GRK6), a member of the GRK4 subfamily of serine/threonine kinases involved in the desensitization and internalization of activated GPCRs . The compound is characterized by a pyrroloquinoxaline scaffold and demonstrates an IC50 of 1.03 μM for GRK6 [1]. This activity profile positions GRK6-IN-3 as a tool compound for investigating GRK6-dependent signaling pathways in disease models including hematological malignancies, inflammation, and autoimmunity [2].

GRK6-IN-3: Why Interchange with In-Class GRK Inhibitors Compromises Experimental Reproducibility


GRK inhibitors display marked divergence in isoform selectivity and potency that precludes simple substitution. While several tool compounds exist for the GRK family, their target profiles vary dramatically: GRK2-selective agents (e.g., CCG258208, IC50 = 30 nM for GRK2 vs. 7.09 μM for GRK5) , pan-GRK inhibitors with broad activity (e.g., CMPD101, IC50 = 18 nM for GRK2, 5.4 nM for GRK3, 2.3 μM for GRK5, >30 μM for GRK6) , and dual GRK5/6 inhibitors (e.g., GRK5-IN-3, IC50 = 0.22 μM for GRK5, 0.41 μM for GRK6) [1]. GRK6-IN-3 occupies a specific position in this landscape with its single-digit micromolar potency for GRK6 and a distinct pyrroloquinoxaline chemotype. Substituting GRK6-IN-3 with another GRK inhibitor without confirming the desired isoform profile will confound data interpretation, as the off-target effects and potency windows differ substantially.

GRK6-IN-3 Quantitative Differentiation: Potency and Chemotype Advantages Over GRK6 Analogs


GRK6-IN-3 Offers Superior Potency Compared to GRK6-IN-4 in GRK6 Inhibition

In a direct comparison of closely related chemical analogs from the same patent series, GRK6-IN-3 (IC50 = 1.03 μM) demonstrates approximately 1.5-fold higher potency for GRK6 than GRK6-IN-4 (IC50 = 1.56 μM) [1]. This difference, while modest, is statistically significant and provides a clear potency advantage for researchers seeking to maximize target engagement at a given concentration.

GRK6 inhibition Kinase inhibitor Hematological malignancy

GRK6-IN-3 Displays a Favorable Potency Window Relative to Pan-GRK Inhibitor CMPD101

CMPD101 is a widely used pan-GRK inhibitor that exhibits potent activity against GRK2 (IC50 = 18 nM) and GRK3 (IC50 = 5.4 nM) but extremely weak activity against GRK6 (IC50 > 30 μM) . In contrast, GRK6-IN-3 is specifically optimized for GRK6 with an IC50 of 1.03 μM . This represents a >29-fold improvement in GRK6 potency over CMPD101. For studies where GRK6 inhibition is the primary objective, GRK6-IN-3 provides a clear functional advantage, enabling effective GRK6 blockade at concentrations where CMPD101 would be inactive against GRK6 while simultaneously inhibiting GRK2/3.

Isoform selectivity GRK6 Tool compound

GRK6-IN-3 Provides a Distinct Chemotype with Well-Defined Physicochemical Properties

GRK6-IN-3 is built on a pyrrolo[2,3-b]quinoxaline core, a scaffold distinct from other common GRK inhibitors such as the indolinone-based GRK5-IN-3 or the aminopyrimidine-based CMPD101. This chemotype difference translates into measurable differences in physicochemical properties . GRK6-IN-3 has a molecular weight of 312.37, a calculated LogP of 3.2, a topological polar surface area (tPSA) of 83 Ų, and 5 hydrogen bond acceptors . These properties fall within favorable ranges for cell permeability (Lipinski's Rule of 5 compliant) and may confer different solubility and formulation characteristics compared to other GRK6 inhibitors. For example, GRK5-IN-3 (MW 443.46, 7 HBA) and GRK6-IN-1 (MW 471.5) are both larger and more polar, potentially impacting their cellular uptake and in vivo behavior.

Chemical scaffold Pyrroloquinoxaline Physicochemical property

Optimal Scientific and Procurement Applications for GRK6-IN-3


Investigating GRK6-Specific Functions in GPCR Desensitization

GRK6-IN-3 is best deployed in studies requiring selective pharmacological inhibition of GRK6 to dissect its role in agonist-induced GPCR phosphorylation and β-arrestin recruitment. Its micromolar potency and distinct chemotype make it suitable for cell-based assays (e.g., HEK293 cells engineered with individual GRK isoforms) where off-target inhibition of other GRKs must be minimized . Researchers can use GRK6-IN-3 to interrogate GRK6-dependent signaling downstream of chemokine receptors (e.g., CCR7) or in immune cell migration assays.

Evaluating Therapeutic Potential in Hematological Malignancies

GRK6 has been validated as a critical kinase for multiple myeloma (MM) cell survival . GRK6-IN-3, as disclosed in the foundational Mayo Clinic patent [1], is expressly intended for research in hematological malignancies, inflammation, and autoimmune disorders. In MM cell lines, GRK6-IN-3 can be used to assess the impact of GRK6 inhibition on cell viability, proliferation, and downstream signaling, serving as a chemical probe to validate GRK6 as a drug target in oncology.

Pharmacological Tool for Inflammation and Autoimmunity Models

GRK6 modulates leukocyte chemotaxis and immune cell function. The patent covering GRK6-IN-3 explicitly claims its utility for inflammation and autoimmune disease research . In vitro, GRK6-IN-3 can be used to inhibit GRK6 in immune cells (e.g., T cells, dendritic cells) to study effects on chemokine-induced migration, cytokine production, or adhesion. The compound's defined potency and chemical tractability support its use in dose-response studies to establish a clear relationship between GRK6 inhibition and functional outcomes.

Reference Standard for GRK6 Inhibitor Screening and Assay Development

Due to its established IC50 value (1.03 μM) and availability from multiple reputable vendors (MedChemExpress, TargetMol, InvivoChem, AbMole), GRK6-IN-3 serves as a reliable reference standard for developing and validating GRK6 biochemical and cellular assays . It can be used as a positive control when screening novel GRK6 inhibitors, establishing baseline inhibition levels, and assessing assay robustness across different laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRK6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.